molecular formula C9H8Cl2O B1295048 2',4'-Dichloropropiophenone CAS No. 37885-41-9

2',4'-Dichloropropiophenone

Cat. No.: B1295048
CAS No.: 37885-41-9
M. Wt: 203.06 g/mol
InChI Key: FBMTWRZQBRHOPF-UHFFFAOYSA-N
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Description

2',4'-Dichloropropiophenone is a useful research compound. Its molecular formula is C9H8Cl2O and its molecular weight is 203.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Adsorption Studies

  • Adsorption Isotherm and Mechanism Studies : Research by (Liu et al., 2010) examined the adsorption capacities of various phenols, including 2,4-dichlorophenol, on activated carbon fibers (ACFs). This study is significant for understanding the adsorption mechanisms and efficiency of ACFs in removing such compounds from solutions.

Environmental Monitoring

  • Determination in Water and Industrial Effluents : (Castillo et al., 1997) focused on identifying phenolic compounds, including 2,4-dichlorophenol, in water and industrial effluents. This study is crucial for environmental monitoring and assessing the presence of potentially harmful compounds in water bodies.

Removal Techniques

  • Phenol Removal Using Resins : Research by (Ku & Lee, 2000) studied the adsorption of various phenols, including 2,4-dichlorophenol, using Amberlite XAD-4 resin. This study offers insights into the efficiency of different resins in removing phenolic compounds from aqueous solutions.

  • Activated Carbon from Agricultural Waste : (Daifullah & Girgis, 1998) explored the removal of phenols like 2,4-dichlorophenol using activated carbon made from apricot stone shells. This research contributes to sustainable methods of phenol removal using waste materials.

Toxicity and Health Effects

  • Toxicity and Anaerobic Biodegradability : The study by (O'Connor & Young, 1989) evaluated the anaerobic biodegradability and toxicity of substituted phenols, including 2,4-dichlorophenol. This research is crucial for understanding the environmental and health impacts of these compounds.

  • Anti-Androgenic Potency in Fish : (Chen et al., 2016) investigated the endocrine disruption potential of 2,4-dichloro-6-nitrophenol, a product of 2,4-dichlorophenol transformation. This study is significant for understanding the ecological impact of phenolic compounds.

Pesticide Degradation

  • Biological Agents for Degradation : (Serbent et al., 2019) discussed the role of various biological agents, including fungi and bacteria, in degrading 2,4-dichlorophenoxyacetic acid, a derivative of 2,4-dichlorophenol. This research highlights the potential of biodegradation in pesticide management.

Safety and Hazards

When handling 2’,4’-Dichloropropiophenone, it is advised to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured and all sources of ignition should be removed. In case of a spill or leak, personnel should be evacuated to safe areas .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMTWRZQBRHOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191321
Record name 2',4'-Dichloropropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37885-41-9
Record name 1-(2,4-Dichlorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37885-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',4'-Dichloropropiophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037885419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',4'-Dichloropropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4'-dichloropropiophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.801
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2',4'-DICHLOROPROPIOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQX59H9QPV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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